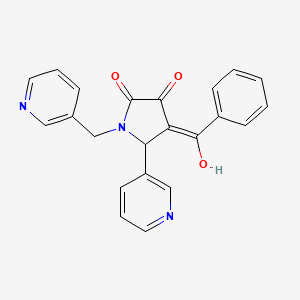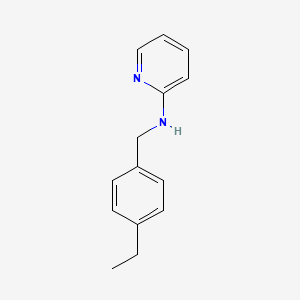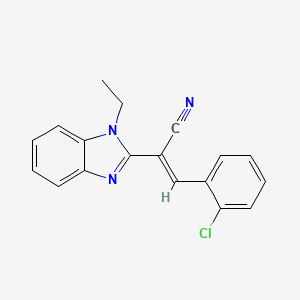![molecular formula C22H26O2 B5297646 1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one](/img/structure/B5297646.png)
1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one, commonly known as AAPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The compound has been found to possess unique biochemical and physiological properties, making it a promising candidate for research in drug discovery, chemical biology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of AAPA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including tyrosine kinases and histone deacetylases. AAPA has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
A number of studies have investigated the biochemical and physiological effects of AAPA. For example, AAPA has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, AAPA has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of AAPA is its relatively simple synthesis method, which makes it easily accessible for research purposes. In addition, AAPA has been found to exhibit promising activity against a wide range of diseases, making it a promising candidate for drug discovery and development. However, there are also some limitations associated with the use of AAPA in lab experiments. For example, the compound has been found to exhibit low solubility in water, which may limit its bioavailability in vivo.
Future Directions
There are a number of future directions for research on AAPA. One area of interest is the development of more potent analogs of the compound, which may exhibit improved bioavailability and efficacy. In addition, further studies are needed to elucidate the mechanism of action of AAPA and to identify potential targets for drug development. Finally, there is also interest in exploring the potential applications of AAPA in other scientific fields, such as materials science and nanotechnology.
Conclusion
In summary, AAPA is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The compound has been found to exhibit promising activity against a wide range of diseases, making it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of AAPA and to identify potential targets for drug development.
Synthesis Methods
The synthesis of AAPA involves the reaction of 1-adamantyl bromide with 4-allyloxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Claisen-Schmidt condensation reaction with propenone to yield the final product, AAPA. The synthesis of AAPA is a relatively simple and straightforward process, making it easily accessible for research purposes.
Scientific Research Applications
AAPA has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is drug discovery, where AAPA has been found to exhibit promising activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, AAPA has also been studied for its potential applications in chemical biology, where it has been used as a tool for studying protein-protein interactions and enzyme inhibition.
properties
IUPAC Name |
(E)-1-(1-adamantyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c1-2-9-24-20-6-3-16(4-7-20)5-8-21(23)22-13-17-10-18(14-22)12-19(11-17)15-22/h2-8,17-19H,1,9-15H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCLXVWBWFOHGQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5297566.png)
![3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile](/img/structure/B5297574.png)
![5-imino-2-isopropyl-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297582.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5297605.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5297618.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5297634.png)

![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5297649.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5297668.png)
![1,6-dimethyl-N-[(1-propylcyclobutyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297675.png)
![4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)
